Product packaging for Hex-5-ene-2-peroxol(Cat. No.:CAS No. 89122-01-0)

Hex-5-ene-2-peroxol

Cat. No.: B14128789
CAS No.: 89122-01-0
M. Wt: 116.16 g/mol
InChI Key: PHHVJXOIPJKYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance in Organic Chemistry and Synthesis

Alkenyl hydroperoxides, including compounds like Hex-5-ene-2-peroxol, are of considerable academic interest due to their unique reactivity. The presence of the weak oxygen-oxygen bond, with a bond dissociation energy of approximately 45–50 kcal/mol, makes them valuable sources of free radicals. wikipedia.org This property is harnessed in numerous organic transformations.

Key applications in synthesis include:

Radical Polymerization: Organic peroxides are widely used as initiators for the polymerization of olefins, such as in the formation of polyethylene (B3416737). wikipedia.orgnof.co.jp The thermal or chemical decomposition of the peroxide generates radicals that initiate the polymer chain reaction.

Oxygenation Reactions: Hydroperoxides are effective oxidizing agents and sources of oxygen atoms for various oxygenation reactions. beilstein-journals.org For instance, they are used in the epoxidation of alkenes. wikipedia.org Tungsten-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols using hydrogen peroxide as the oxidant is a notable modern method. organic-chemistry.org

C-H Functionalization: The alkoxy radicals generated from hydroperoxide decomposition can participate in selective radical cascades, such as 1,5-hydrogen atom transfer (1,5-HAT), to functionalize otherwise unreactive C-H bonds. beilstein-journals.orgunibe.ch

Named Reactions: Hydroperoxides are key intermediates or reagents in several fundamental organic reactions, including the Hock rearrangement (a key step in the industrial cumene (B47948) process for phenol (B47542) production) and the Baeyer-Villiger oxidation. beilstein-journals.org

The dual functionality of an alkene and a hydroperoxide within the same molecule allows for complex intramolecular reactions, making them versatile building blocks for synthesizing cyclic compounds and other intricate molecular architectures. nih.gov

Contemporary Research Landscape of Peroxides and Hydroperoxides

Modern research continues to uncover new facets of peroxide and hydroperoxide chemistry, driven by interests in sustainable chemistry, atmospheric science, and medicinal chemistry. beilstein-journals.orgresearchgate.net

Catalysis: A significant area of research is the development of new metal-catalyzed and organocatalytic methods for peroxide synthesis and reactions. rsc.org For example, cobalt complexes have been successfully used for the hydroperoxysilylation of alkenes. rsc.org These methods aim to improve selectivity and efficiency, often using greener oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgnih.gov

Atmospheric Chemistry: Alkenyl hydroperoxides are postulated as important reactive intermediates in atmospheric chemistry. wikipedia.org They can be formed from the ozonolysis of alkenes emitted from biogenic and anthropogenic sources and their subsequent decomposition can generate hydroxyl radicals (•OH), which are crucial for the breakdown of atmospheric pollutants. wikipedia.orgacs.orgacs.org

Biological Systems: Peroxides and hydroperoxides are integral to many biological processes. wikipedia.org They are derived from fatty acids, steroids, and terpenes, and are involved in pathways like prostaglandin (B15479496) biosynthesis. wikipedia.orgnih.gov Research also investigates the role of lipid hydroperoxides in cellular signaling and oxidative stress. nih.gov

Synthetic Methodology: Researchers are exploring novel transformations involving hydroperoxides. Density functional theory (DFT) studies, for example, have investigated the reactions of homoallylic alcohols with singlet oxygen, predicting the formation of novel hydroperoxide intermediates. nih.govconicet.gov.ar

Structural Classification within Organic Peroxide Subclasses

Organic peroxides are broadly defined as compounds containing the bivalent -O-O- structure. un-ilibrary.org They can be considered derivatives of hydrogen peroxide (H-O-O-H) where one or both hydrogen atoms are replaced by organic groups. un-ilibrary.orgnof.co.jp The classification is based on the nature of these organic substituents. wikipedia.orgsuzehg.com

Peroxide Subclass General Structure Example
HydroperoxidesR-O-O-Htert-Butyl hydroperoxide wikipedia.org
Dialkyl PeroxidesR-O-O-R'Dicumyl peroxide wikipedia.org
Diacyl PeroxidesR-C(O)OO-C(O)-R'Dibenzoyl peroxide wikipedia.org
Peroxy EstersR-C(O)OO-R'tert-Butyl peroxybenzoate wikipedia.org
Peroxycarboxylic AcidsR-C(O)OOHPeroxyacetic acid wikipedia.org
Ketone Peroxides[R₂C(OOH)]₂O₂Methyl ethyl ketone peroxide (MEKP) suzehg.com
EndoperoxidesCyclic PeroxideProstaglandin G₂ wikipedia.org

Table 1: Classification of Organic Peroxides. This table outlines the major subclasses of organic peroxides based on their chemical structure, along with a representative example for each class. wikipedia.orgsuzehg.com

This compound falls into the hydroperoxide subclass, with the specific designation of being an alkenyl hydroperoxide due to the presence of the C=C double bond in its alkyl (R) group.

Historical Context of Peroxide and Hydroperoxide Research Methodologies

The study of peroxides dates back over 200 years, beginning with the foundational work on their inorganic parent, hydrogen peroxide.

1799-1818: Discovery: Alexander von Humboldt first synthesized barium peroxide in 1799. chemicals.co.uk In 1818, Louis Jacques Thénard reacted barium peroxide with acid to prepare the first sample of what he termed eau oxygénée (oxygenated water), now known as hydrogen peroxide. chemicals.co.uknorsepure.comazom.com

Late 19th Century: Purification and Early Applications: Richard Wolffenstein developed a method for producing pure hydrogen peroxide via vacuum distillation in 1894. chemicals.co.uknorsepure.com During this period, the bleaching and disinfectant properties of peroxides were recognized. norsepure.comwikipedia.org

Early 20th Century: Industrial Synthesis: The early 1900s saw the development of more efficient synthesis methods, including an electrochemical process commercialized in 1908. chemicals.co.ukwikipedia.org The anthraquinone (B42736) process, developed in the 1930s, remains the dominant industrial method for producing hydrogen peroxide today. chemicals.co.ukwikipedia.orgmdpi.com

Mid-20th Century: Rise in Organic Peroxide Chemistry: The pioneering work of chemists like Morris S. Kharasch in the mid-20th century established the utility of organic peroxides as radical initiators. beilstein-journals.org The Kharasch-Sosnovsky reaction became a fundamental platform for peroxidation methods. beilstein-journals.orgresearchgate.net This era saw a surge in the use of peroxides in polymer chemistry and organic synthesis. beilstein-journals.org

Modern Era: Advanced Analytical and Synthetic Methods: Contemporary research methodologies involve sophisticated techniques. The identification and characterization of peroxides now rely on advanced mass spectrometry techniques, such as iodometry-assisted liquid chromatography/electrospray ionization/mass spectrometry (LC-ESI-MS). acs.org The development of highly selective catalytic systems continues to refine how these compounds are synthesized and used. organic-chemistry.orgrsc.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B14128789 Hex-5-ene-2-peroxol CAS No. 89122-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89122-01-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

5-hydroperoxyhex-1-ene

InChI

InChI=1S/C6H12O2/c1-3-4-5-6(2)8-7/h3,6-7H,1,4-5H2,2H3

InChI Key

PHHVJXOIPJKYTO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)OO

Origin of Product

United States

Synthetic Methodologies for the Preparation of Alkenyl Hydroperoxides

Direct Peroxidation Reactions of Unsaturated Hydrocarbons

Direct peroxidation methods involve the reaction of an unsaturated hydrocarbon with an oxidizing agent to form the corresponding hydroperoxide.

Ozonolysis of alkenes is a powerful method for cleaving carbon-carbon double bonds. unl.edujove.com When conducted in the presence of a carboxylic acid, this reaction can lead to the formation of α-acyloxyalkyl hydroperoxides (AAHPs). scholaris.ca The reaction proceeds through the formation of a primary ozonide, which then rearranges to a Criegee intermediate. scholaris.camit.edu This intermediate can be trapped by a carboxylic acid to yield the AAHPs. scholaris.caresearchgate.net

The formation of these hydroperoxides is a significant pathway in atmospheric chemistry, where the ozonolysis of unsaturated organic molecules can lead to the formation of secondary organic aerosols. In a laboratory setting, controlling the reaction conditions is crucial to favor the formation of AAHPs over other potential ozonolysis products. organic-chemistry.org For instance, the ozonolysis of methyl oleate (B1233923) in the presence of myristic acid has been shown to produce α-acyloxyalkyl hydroperoxides in high yields.

Table 1: Examples of α-Acyloxyalkyl Hydroperoxide Formation via Ozonolysis

Alkene Precursor Carboxylic Acid Resulting α-Acyloxyalkyl Hydroperoxide Reference
Methyl Oleate Myristic Acid α-Myristoyloxyalkyl Hydroperoxide
Oleic Acid Self-recombination α-Acyloxyalkyl Hydroperoxide researchgate.net
α-Pinene Pinonic Acid C20 α-Acyloxyalkyl Hydroperoxide nih.gov

This table is illustrative and based on reported reaction pathways. Specific yields and conditions can vary.

Photosensitized oxidation, particularly the Schenck ene reaction, is a common method for synthesizing allylic hydroperoxides from alkenes. wikipedia.orgthieme-connect.comresearchgate.net This reaction involves the use of a photosensitizer (e.g., Rose Bengal, Methylene Blue) and light to generate singlet oxygen (¹O₂) from triplet oxygen (³O₂). wikipedia.orgorganicchemistrydata.org Singlet oxygen then reacts with an alkene containing an allylic hydrogen in an "ene-type" reaction to form the corresponding allylic hydroperoxide. thieme-connect.comorganicchemistrydata.org

The mechanism of the Schenck ene reaction has been a subject of extensive study, with evidence pointing towards a stepwise process involving a perepoxide-like intermediate. thieme-connect.comthieme-connect.com The regioselectivity of the reaction is influenced by steric and electronic factors of the alkene substrate. thieme-connect.com This method is particularly useful for the synthesis of hydroperoxides from fatty acids, steroids, and terpenes. wikipedia.org

Table 2: Photosensitizers Used in the Synthesis of Alkenyl Hydroperoxides

Photosensitizer Excitation Method Reference
Rose Bengal Visible Light wikipedia.orgorganicchemistrydata.org
Methylene Blue Visible Light organicchemistrydata.org
N-hydroxyphthalimide (NHPI) Visible Light rsc.org

This table lists common photosensitizers and is not exhaustive.

Ozonolysis-Initiated Pathways to α-Acyloxyalkyl Hydroperoxides

Radical-Mediated Peroxide Formation from Olefinic Precursors

Radical-mediated reactions provide another avenue for the synthesis of hydroperoxides from olefins. Autoxidation is a free-radical chain reaction involving oxygen that leads to the formation of hydroperoxides. wikipedia.orgbritannica.com This process is typically initiated by radical initiators and proceeds through a cycle of propagation steps where alkyl radicals react with oxygen to form peroxyl radicals, which then abstract hydrogen to form hydroperoxides and a new alkyl radical. wikipedia.orgacs.org

Unsaturated compounds are particularly susceptible to autoxidation due to the presence of reactive allylic C-H bonds. wikipedia.org The reaction can be catalyzed by certain metal complexes and influenced by the presence of antioxidants. rsc.orgrsc.org For instance, tert-butyl hydroperoxide (TBHP) is often used as a radical initiator and a source of peroxy radicals in these transformations. rsc.orgbeilstein-journals.org

Catalytic Approaches in Peroxide Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of hydroperoxide synthesis. Both heterogeneous and homogeneous catalysts are employed.

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. researchgate.net Various materials have been explored as catalysts for the oxidation of alkenes to hydroperoxides and other oxygenated products. Metal-organic frameworks (MOFs), such as MIL-101, have been shown to be effective heterogeneous catalysts for the allylic oxidation of alkenes using tert-butyl hydroperoxide as the oxidant. researchgate.net

Other heterogeneous systems include metal complexes supported on materials like silica (B1680970), zeolites, or clays. researchgate.netmdpi.com For example, manganese(II) complexes grafted onto a silica surface have been evaluated for alkene epoxidation with hydrogen peroxide, a reaction that can be a competing pathway to hydroperoxide formation. researchgate.net The choice of support and the nature of the active metal sites are critical for catalytic performance. ntis.gov

Lewis acids and heteropoly acids can catalyze the formation of organic peroxides. nih.govnih.gov While traditionally strong Brønsted acids were used, certain metal-based Lewis acids have been found to promote peroxide synthesis. nih.gov For example, scandium triflate (Sc(OTf)₃) has been used to catalyze the ring-opening of donor-acceptor cyclopropanes with hydroperoxides to furnish various peroxy compounds. acs.orgacs.org Tin(IV) chloride (SnCl₄) has been employed as a catalyst for the synthesis of benzyl (B1604629) hydroperoxide from benzyl chloride and hydrogen peroxide. nih.gov

Heteropoly acids (HPAs), which possess strong Brønsted acidity, can also be converted into salts with Lewis acidic metal cations, creating bifunctional catalysts for oxidation reactions. mdpi.com These catalysts have been used in the oxidation of various organic substrates, including olefins, using green oxidants like hydrogen peroxide. mdpi.com The synergistic effect between the Lewis acid cation and the heteropoly anion can lead to enhanced catalytic activity. mdpi.com

Application of Heterogeneous Catalysts

Green Chemistry Principles in Peroxide Synthesis

The synthesis of organic peroxides is often associated with safety concerns due to their inherent instability and potential for explosive decomposition. univ-smb.frresearchgate.net Consequently, the development of safer and more environmentally benign synthetic methods is a primary focus of contemporary research. Green chemistry principles, which advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes, are particularly relevant to peroxide synthesis. mdpi.comacs.org The adoption of transition-metal-free conditions and continuous flow technologies are key strategies in achieving these goals. acs.orgdiva-portal.org

The avoidance of transition metals in chemical synthesis is a core tenet of green chemistry, as it mitigates concerns related to cost, toxicity, and contamination of the final product with metallic residues. acs.org In the context of hydroperoxide synthesis, several transition-metal-free strategies have been developed.

One common approach involves the use of organic peroxides, such as tert-butyl hydroperoxide (TBHP), which can act as both an oxidant and a source of radicals to initiate reactions. acs.org For the hypothetical synthesis of Hex-5-ene-2-peroxol, a possible pathway could involve the radical-mediated reaction of a suitable precursor. For instance, a radical initiator could abstract a hydrogen atom from a precursor molecule, leading to the formation of a carbon-centered radical that can then react with molecular oxygen.

Another established transition-metal-free method for the synthesis of alkyl hydroperoxides is the alkylation of 1,1-dihydroperoxides. nih.govunl.edu This two-step process involves the initial formation of a geminal dihydroperoxide from a ketone, followed by a twofold alkylation and subsequent hydrolysis. nih.govunl.edu While this method is well-documented for saturated hydroperoxides, its adaptation for the synthesis of alkenyl hydroperoxides like this compound would depend on the compatibility of the reagents with the double bond.

Furthermore, the autooxidation of certain organic molecules in the presence of a suitable solvent can lead to the in-situ generation of hydroperoxides without the need for a metal catalyst. nih.gov For example, the autooxidation of tetrahydrofuran (B95107) (THF) is known to produce THF hydroperoxide, which can then participate in subsequent oxidation reactions. nih.gov This principle could be applied to develop a transition-metal-free synthesis of this compound from an appropriate precursor.

Recent reviews highlight the growing importance of transition-metal-free transformations in organic synthesis, underscoring the ongoing research efforts to develop more sustainable and eco-friendly chemical processes. acs.orgdiva-portal.orgnih.gov These methodologies often rely on the use of readily available and less hazardous reagents, further contributing to their green credentials.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of hazardous or unstable compounds, such as organic peroxides. univ-smb.frresearchgate.net The use of microreactors or tubular plug flow reactors offers significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. univ-smb.frresearchgate.net

A patented online continuous flow process for the production of organic peroxides using hydrogen peroxide as a raw material exemplifies the industrial potential of this technology. nus.edu.sggoogle.compatsnap.com In a hypothetical continuous flow synthesis of this compound, the raw materials, such as an appropriate alkene precursor and an oxidizing agent (e.g., hydrogen peroxide), would be continuously fed into a reactor system. nus.edu.sg The reactor could be designed with multiple temperature zones to control the reaction and subsequent workup steps in an integrated manner. nus.edu.sg

The benefits of such a system include a significant reduction in reaction time and an improvement in product yield and purity. univ-smb.fr Moreover, the inherent safety of continuous flow systems mitigates the risks associated with the handling of bulk quantities of peroxides. univ-smb.fr The ability to perform "produce-to-use" synthesis, where the peroxide is generated on-demand and immediately consumed in a subsequent process, further enhances safety and reduces the need for storage and transportation of the hazardous material. patsnap.com

The table below illustrates a hypothetical set of parameters for the continuous flow synthesis of this compound, based on typical conditions reported for other organic peroxide syntheses.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

Parameter Value Unit
Reactor Type Plug Flow Reactor -
Oxidizing Agent Hydrogen Peroxide -
Catalyst Acidic (e.g., H₂SO₄) -
Substrate Hex-5-en-2-one -
Temperature Zone 1 (Reaction) 60 - 80 °C
Temperature Zone 2 (Workup) 10 - 20 °C
Residence Time 2 - 5 minutes
Substrate Flow Rate 0.5 - 2.0 L/h
Oxidant Flow Rate 0.5 - 2.0 L/h
Theoretical Yield ≥ 75 %

This data is illustrative and would require experimental optimization for the specific synthesis of this compound. The development of such a continuous flow process would represent a significant advancement in the safe and efficient production of this and other alkenyl hydroperoxides.

Mechanistic Investigations of Hex 5 Ene 2 Peroxol Reactivity

Epoxidation Reactions of the Alkene Moiety

Stereochemical Aspects and Control in Alkene Epoxidation

To provide an article of high quality and authority, the content must be based on verified and peer-reviewed scientific research. In the absence of such sources for "Hex-5-ene-2-peroxol," generating the requested article would lead to scientifically unfounded statements.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is predisposed to intramolecular reactions, primarily initiated by the homolytic cleavage of the weak O-O bond in the hydroperoxide group to form a peroxyl radical. This radical can then interact with the tethered alkene, leading to cyclization.

The key reactive species is the hex-5-en-2-oxyl radical, which can undergo intramolecular addition to the carbon-carbon double bond. acs.org This process is a classic example of a radical cyclization reaction, where the regioselectivity is governed by Baldwin's rules and the relative stability of the resulting radical intermediates. Two primary cyclization pathways are possible: a 5-exo-trig cyclization to form a five-membered ring (a substituted tetrahydrofuran (B95107) or cyclopentyl derivative) and a 6-endo-trig cyclization to yield a six-membered ring (a substituted tetrahydropyran).

Studies on analogous hex-5-enyl radical cyclizations indicate a strong preference for the 5-exo pathway. mdpi.com This preference is attributed to the more favorable stereoelectronic requirements of the chair-like transition state leading to the five-membered ring and the formation of a more stable secondary radical, compared to the primary radical that would result from the 6-endo pathway. mdpi.com

Following the initial cyclization, the resulting carbon-centered radical can undergo further reactions, such as trapping by molecular oxygen to form a new peroxyl radical, which can then be reduced to a hydroperoxide or alcohol, or undergo further rearrangement. nih.gov

In addition to radical processes, rearrangements analogous to the Hock rearrangement can be envisioned for hydroperoxides. While the classic Hock rearrangement involves the acid-catalyzed cleavage of an allylic or benzylic hydroperoxide, the fundamental principle of O-O bond cleavage coupled with substituent migration could potentially lead to rearranged products under thermal or catalytic conditions. beilstein-journals.org

Table 1: Regioselectivity in Analogous Hex-5-enyl Radical Cyclizations This table illustrates the general outcomes for the cyclization of substituted hexenyl radicals, which serves as a model for the reactivity of the radical derived from this compound.

Substrate TypeCyclization PathwayMajor ProductMechanistic Rationale
Unsubstituted Hex-5-enyl Radical5-exo-trigSubstituted Cyclopentylmethyl RadicalFavorable chair-like transition state mdpi.com
1-Substituted Hex-5-enyl Radical5-exo-trig1,2-trans-disubstituted CyclopentaneDiastereoselectivity controlled by transition state energetics mdpi.com
Terminally Substituted Alkene5-exo-trigSubstituted Cyclopentylmethyl RadicalFormation of a more stabilized tertiary radical intermediate mdpi.com

Oxidative Transformations in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The hydroperoxide group in this compound can serve as an oxidant in various transformations, particularly when activated by a transition metal catalyst. Copper catalysts are well-known to facilitate oxidative bond-forming reactions using peroxides and molecular oxygen. rsc.orgnih.gov These reactions often proceed through high-valent copper intermediates and can be applied to the formation of both carbon-carbon and carbon-heteroatom bonds.

Carbon-Heteroatom Bond Formation: In the presence of a copper catalyst, this compound can likely participate in intramolecular oxidative amination or oxygenation reactions across its double bond. For instance, in a process analogous to aza-Wacker or aminooxygenation reactions, a copper(II) catalyst could coordinate to the alkene. rsc.org If a nitrogen source (like an amide or sulfonamide) is present, either intramolecularly or as a co-reagent, it could attack the coordinated alkene. The hydroperoxide would then act as the terminal oxidant, reoxidizing the copper(I) intermediate back to copper(II) to complete the catalytic cycle, resulting in the formation of a C-N bond and a C-O bond across the original double bond. rsc.org

A plausible mechanism involves:

Coordination of the alkene to a Cu(II) species.

Intramolecular or intermolecular nucleophilic attack by a heteroatom (N or O) on the alkene.

The hydroperoxide moiety or an external oxidant facilitates the turnover of the copper catalyst, leading to the final product. nih.govrsc.org

Carbon-Carbon Bond Formation: The formation of new C-C bonds can also be envisioned. Oxidative coupling reactions often involve the generation of radical intermediates. illinois.educhemrxiv.org The peroxyl radical derived from this compound could initiate a cascade of reactions. For example, after an initial intramolecular cyclization, the resulting alkyl radical could be trapped by another alkene molecule, initiating a C-C bond-forming polymerization or dimerization process. Alternatively, in the presence of a suitable metal catalyst (e.g., palladium or nickel), the alkene could participate in cross-coupling reactions where the hydroperoxide acts as an internal oxidant to maintain the catalytic cycle. illinois.edu

Table 2: Potential Copper-Catalyzed Oxidative Transformations of this compound Based on established copper-catalyzed reactions of alkenes and peroxides. rsc.orgrsc.org

Reaction TypeCo-reactant/CatalystPotential ProductBond Formed
Intramolecular AminooxygenationCu(OAc)₂, Amide SourceCyclic Amino-alcohol DerivativeC-N, C-O
Intramolecular DioxygenationCu(I)/O₂Cyclic Diol/Imide DerivativeC-O, C=O
Oxidative Cyclization/AminationCu(II), N-NucleophileFunctionalized Piperidine/PyrrolidineC-N

Acid-Catalyzed Reactions Involving Hydroperoxides (e.g., C-H amination)

Hydroperoxides can be activated by Brønsted or Lewis acids, enhancing their electrophilicity and promoting a variety of transformations. nih.gov Protonation of the hydroperoxide group in this compound on the hydroxyl oxygen would create a good leaving group (water), generating a highly reactive electrophilic oxygen species.

This activation is central to processes like acid-catalyzed C-H amination. mdpi.com In such a reaction, the protonated hydroperoxide could be attacked by a suitable nitrogen nucleophile (e.g., a sulfonamide, amide, or amine). nih.govdovepress.com The reaction would proceed via an SN2-type displacement on the oxygen, or more likely through the formation of an intermediate that can functionalize a C-H bond. For instance, in the presence of a substrate with an activatable C-H bond, the electrophilic species generated from the hydroperoxide could facilitate the formation of a C-N bond. rsc.org

Recent studies have shown that the combination of a strong acid like triflic acid with a non-nucleophilic, hydrogen-bond-donating solvent such as hexafluoroisopropanol (HFIP) is highly effective for the dehydrative amination of alcohols, which are structural analogues of hydroperoxides. nih.gov This system promotes the formation of cationic intermediates that are susceptible to attack by weak nucleophiles. A similar strategy applied to this compound could enable its use as an aminating agent.

The proposed catalytic cycle for an acid-catalyzed amination using a hydroperoxide would involve:

Protonation of the hydroperoxide by the acid catalyst.

Departure of water to generate a highly electrophilic intermediate.

Nucleophilic attack by an amine or amide on a targeted C-H bond, mediated by this electrophilic species, to form the new C-N bond and regenerate the catalyst. nih.govmdpi.com

Table 3: Scope of Nucleophiles in Analogous Acid-Catalyzed Deoxyamination Reactions This table showcases nucleophiles successfully used in the dehydrative amination of 2-arylethanols, a reaction mechanistically related to potential acid-catalyzed reactions of this compound. nih.gov

Nucleophile ClassExample NucleophileProduct Type
Sulfonamidesp-ToluenesulfonamideN-Sulfonylated Amines
AmidesBenzamideN-Acylated Amines
Ureas1,3-DimethylureaSubstituted Ureas
Anilines4-MethoxyanilineN-Arylated Amines

Computational and Theoretical Investigations of Alkenyl Peroxols and Analogous Structures

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate reaction mechanisms of alkenyl peroxols. numberanalytics.com DFT allows for the detailed examination of reaction pathways, including the identification of key intermediates and transition states, which is crucial for understanding the catalytic and oxidative processes involving these compounds. numberanalytics.com

DFT calculations are employed to model various reaction scenarios. For instance, in the context of olefin epoxidation by peroxo complexes, DFT studies have compared different mechanisms, such as direct oxygen transfer versus a two-step insertion. researchgate.net These calculations often reveal that a direct attack of the nucleophilic olefin on an electrophilic peroxo oxygen via a spiro-structured transition state is the preferred pathway due to lower activation barriers. researchgate.net The choice of functional, such as the widely used B3LYP hybrid density functional, is critical for obtaining accurate results. researchgate.netekb.eg

Furthermore, DFT is instrumental in understanding the role of catalysts in reactions involving peroxols. For example, the mechanism of the Hock rearrangement, an acid-catalyzed reaction of organic hydroperoxides, has been studied using DFT with a Lewis acid catalyst like InCl3. chemrxiv.org These theoretical studies can elucidate the structure of the active catalytic species and rationalize the influence of substrate electronic properties on the reaction outcome. chemrxiv.org By mapping the potential energy surface, researchers can follow the electronic structure changes along the reaction coordinate, providing a visual and quantitative understanding of bond-breaking and bond-forming events. chemrxiv.org

The application of DFT extends to the study of radical reactions as well. For example, DFT computations have been used to investigate the 5-exo radical cyclization reactions of substituted hexenyl radicals, which are structurally related to alkenyl peroxols. nih.gov These studies can explain the effect of substituents on the reaction barriers and are in good agreement with experimental data. nih.gov

Quantum Chemical Analysis of Transition States and Activation Barriers

Quantum chemical methods are fundamental to analyzing the transition states (TS) and activation barriers that govern the kinetics of reactions involving alkenyl peroxols. The location of transition states is often performed using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. conicet.gov.ar

For peroxy radicals, isomerization reactions via six- or seven-membered transition states are common. researchgate.net Quantum chemical calculations can determine the activation energies for these intramolecular hydrogen transfer reactions. researchgate.net Structure-reactivity relationships, such as the Evans-Polanyi principle, can be developed from these calculations to correlate activation energy with the heat of reaction. researchgate.net For instance, for the 1,5-hydrogen shift in peroxy radicals, a linear relationship between activation energy and reaction enthalpy has been established. researchgate.net

In the context of epoxidation reactions, the stability of transition states is influenced by factors like hydrogen bonding. researchgate.net For the epoxidation of allylic alcohols like 2-cyclohexen-1-ol (B1581600) with peroxy acids, calculations show that syn-directing hydrogen bonding in the transition state can override unfavorable entropic and solvent effects, leading to the observed stereoselectivity. researchgate.net The calculated activation barriers from these studies often reproduce experimental reaction rates well. researchgate.net

The nature of the transition state can vary depending on the specific reaction. For the reaction of lactam peroxy radicals with phenoxy or diphenylaminyl radicals, a four-membered ring in the transition state has been proposed based on ab initio quantum chemical calculations. cuni.cz Both MP2 and DFT methods have been used to locate this transition state, with DFT being more feasible for larger, more realistic systems. cuni.cz

The following table provides a conceptual overview of calculated activation energies for different types of reactions involving peroxy species, illustrating the range of energy barriers encountered.

Reaction TypeReactantsActivation Energy (kcal/mol)Computational Method
1,5-H shiftPeroxy radicalE(a) = 6.3 + ΔH(rxn)CBS-QB3
Epoxidation2-cyclohexen-1-ol + Peroxyformic acidVaries by TSB3LYP/6-311+G**
Radical InhibitionLactam peroxy radical + Phenoxy radical< 30DFT

This table is for illustrative purposes and the values are generalized from various studies.

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of alkenyl peroxols is key to understanding their reactivity. Computational methods provide a deep dive into the molecular orbitals and charge distributions that dictate chemical behavior. ncl.res.in DFT is a primary tool for studying the electronic structure of molecules, helping to understand the behavior of electrons in atoms, molecules, and solids. ncl.res.in

Global reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. ekb.egrsc.org These descriptors include:

Electronegativity (χ): The tendency of a species to attract electrons.

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. ekb.eg

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ekb.eg

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a molecule like Hex-5-ene-2-peroxol, the peroxo group would be an electron-rich site, while the allylic hydrogens might be more susceptible to abstraction.

The analysis of Natural Bond Orbitals (NBO) can also provide insights into charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability and reactivity. chemrxiv.org For example, an NBO analysis can reveal the transfer of electron density from a π-orbital to an antibonding σ*-orbital of the peroxo group during a reaction. chemrxiv.org

The table below summarizes key electronic structure descriptors and their significance.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyE(HOMO)Relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Relates to the ability to accept electrons.
HOMO-LUMO GapΔEIndicator of chemical reactivity and stability. ekb.eg
ElectronegativityχMeasures the power to attract electrons. ekb.eg
Chemical HardnessηResistance to deformation of electron cloud. ekb.eg
Global Electrophilicity IndexωPropensity to accept electrons. ekb.eg

Vibrational Energy Distribution and Anharmonicity Studies in Hydrogen-Bonded Systems

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful probe of molecular structure and dynamics. For alkenyl peroxols, particularly in condensed phases or when interacting with other molecules, hydrogen bonding can significantly influence their vibrational properties.

The vibrational frequencies of peroxo groups can be computed using DFT. conicet.gov.ar For instance, the stretching mode of the peroxo group (O-O) typically appears in a specific region of the infrared spectrum, and its exact position can be sensitive to the local environment. conicet.gov.ar Theoretical calculations of vibrational frequencies are crucial for assigning experimental spectra.

In systems with hydrogen bonds, such as a peroxol group acting as a hydrogen bond donor or acceptor, anharmonicity becomes important. Anharmonicity refers to the deviation of a molecular vibration from simple harmonic motion. It can lead to shifts in vibrational frequencies and the appearance of overtones and combination bands in the spectrum. Studying anharmonicity provides a more accurate picture of the potential energy surface and the dynamics of hydrogen bond stretching and bending modes.

Vibrational energy distribution refers to how the energy of a particular normal mode is distributed among the internal coordinates (bonds, angles, etc.) of the molecule. This analysis can reveal the extent of coupling between different vibrational modes. In a hydrogen-bonded system, the stretching mode of the O-H group involved in the hydrogen bond is often coupled to other modes, which can facilitate intramolecular vibrational energy redistribution (IVR).

Advanced Analytical Methodologies for the Characterization of Alkenyl Hydroperoxides

Spectroscopic Methods for Reaction Intermediates and Product Analysis

Spectroscopic techniques are indispensable for identifying functional groups, elucidating molecular structure, and monitoring reaction progress in real-time.

Advanced Infrared (IR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative analysis of Hex-5-ene-2-peroxol, providing direct evidence of its key functional groups. The hydroperoxy group (–OOH) is characterized by a distinctive, though often broad, O-H stretching vibration. The O-O stretch is typically weak and difficult to observe. For quantitative analysis, derivatization techniques can be employed. One such method involves the stoichiometric reaction of hydroperoxides with triphenylphosphine (B44618) (TPP) to form triphenylphosphine oxide (TPPO). dss.go.thoup.com The resulting TPPO has an intense and sharp absorption band in the mid-IR region, which can be accurately measured and correlated to the initial hydroperoxide concentration. dss.go.th

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound This table presents predicted vibrational frequencies based on characteristic values for its functional groups.

Functional GroupBondVibration TypePredicted Frequency (cm⁻¹)Intensity
HydroperoxideO–HStretch3300–3500 (Broad)Medium
Alkene=C–HStretch3010–3095Medium
AlkeneC=CStretch1640–1680Medium-Weak
AlkylC–HStretch2850–2960Strong
HydroperoxideC–OStretch1000–1200Medium
HydroperoxideO–OStretch820–880Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of each atom. mdpi.com The proton of the hydroperoxy group (–OOH) is particularly diagnostic, appearing as a distinct, downfield signal in the ¹H NMR spectrum, typically between 8 and 9.5 ppm in a non-polar solvent like CDCl₃. mdpi.comnih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the position of the hydroperoxide group by showing correlations between the hydroperoxy proton and adjacent carbons. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table outlines the predicted chemical shifts (δ) for the principal protons in the structure. Values are estimates and can vary based on solvent and concentration.

Proton PositionNotationPredicted Chemical Shift (δ, ppm)Multiplicity
Hydroperoxy Proton–OOH8.0–9.5Singlet
Vinylic ProtonsH₂C=CH–4.9–5.9Multiplet
Methine Proton–CH(OOH)–4.0–4.5Multiplet
Allylic Protons=CH–CH₂–2.0–2.3Multiplet
Methyl Protons–CH(OOH)CH₃1.2–1.4Doublet

Chromatographic Separation and Detection Techniques

Chromatography is essential for separating this compound from complex mixtures, such as reaction media or environmental samples, and for its precise quantification.

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is a high-resolution separation technique, but its application to thermally labile compounds like this compound is challenging. mastelf.comaalto.fi The high temperatures used in standard GC injection ports and columns can cause the peroxide to decompose, leading to inaccurate quantification and the appearance of artifact peaks. mastelf.comaalto.fi To overcome this, specialized techniques are necessary. Cool on-column injection minimizes thermal stress during sample introduction. Alternatively, chemical derivatization, such as silylation of the hydroperoxy group to form a more thermally stable silyl (B83357) peroxide, can be performed before analysis. When coupled with a Mass Spectrometer (GC-MS), this approach provides both separation and definitive structural identification of the derivatized analyte and any decomposition products. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Peroxide Quantification

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of alkenyl hydroperoxides because it operates at or near room temperature, thus preserving the integrity of the molecule. mdpi.com Both normal-phase and reversed-phase HPLC can be used for separation. mdpi.com Since this compound lacks a strong UV chromophore, detection requires specialized methods. Post-column reaction is a common strategy, where the column effluent is mixed with a reagent that reacts specifically with hydroperoxides to generate a fluorescent or chemiluminescent product. researchgate.netacs.org For example, reaction with p-hydroxyphenylacetic acid in the presence of peroxidase yields a highly fluorescent dimer that can be detected with high sensitivity. researchgate.netacs.orgametsoc.org This approach offers excellent selectivity and allows for detection limits in the nanomolar range. ametsoc.org

Table 3: Example High-Performance Liquid Chromatography (HPLC) Method for Alkenyl Hydroperoxide Analysis This table provides a representative set of parameters for the quantitative analysis of a non-UV-absorbing alkenyl hydroperoxide using post-column derivatization.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., Methanol/Water mixture
Flow Rate 0.5–1.0 mL/min
Temperature Ambient (e.g., 25°C)
Detection Fluorescence (Post-Column Derivatization)
Post-Column Reagent Solution of p-hydroxyphenylacetic acid and horseradish peroxidase
Detection Wavelength Excitation: ~320 nm; Emission: ~400 nm

Electrochemical Detection and Sensor Development

Electrochemical methods offer high sensitivity, simplicity, and the potential for miniaturization, making them well-suited for detecting hydroperoxides. mdpi.com These techniques are typically based on the electrocatalytic reduction or oxidation of the peroxide functional group at a modified electrode surface.

Research Findings:

Modified Electrodes: Glassy carbon, platinum, and gold electrodes modified with materials like Prussian blue (PB) or metallic nanoparticles exhibit high electrocatalytic activity towards hydroperoxides. researchgate.net PB-modified electrodes, for instance, can detect hydroperoxides via their reduction, showing good stability and fast response times. researchgate.net

Sensor Development: Recent advancements include the development of microfluidic "lab-on-a-chip" devices that integrate capillary electrophoresis with amperometric detection for the rapid separation and quantification of organic peroxides. tiscali.cz These systems can provide measurements within seconds at micromolar concentrations. tiscali.cz Another novel approach combines single-electrode electrochemical systems with electrochemiluminescence (ECL) on paper-based devices, allowing for the measurement of lipid peroxides in edible oils using a smartphone as a detector. rsc.org

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This powerful combination allows for the separation of different hydroperoxide species before their sensitive detection. nih.govnih.gov HPLC-ED systems have been optimized for analyzing hydrogen peroxide and various organic hydroperoxides, achieving detection limits in the low nanogram range for fatty acid hydroperoxides. nih.govnih.gov For example, one method uses a gold working electrode poised at +400 mV for oxidative detection, demonstrating a wide linear range. nih.gov

Chemiluminescence and Fluorescence-Based Assays for Peroxide Determination

Chemiluminescence (CL) and fluorescence methods are renowned for their exceptional sensitivity, often enabling detection at picomole levels. tandfonline.com

Chemiluminescence (CL) Assays: These assays are frequently based on the oxidation of a chemiluminescent agent, such as luminol (B1675438) or lucigenin (B191737), which is catalyzed by the hydroperoxide in the presence of a catalyst like microperoxidase, cytochrome c, or a heme group. tandfonline.comnih.gov The intensity of the emitted light flash is proportional to the hydroperoxide concentration. nih.gov

Luminol-Based Systems: A highly sensitive method for lipid hydroperoxides involves the oxidation of luminol catalyzed by cytochrome c. tandfonline.com This assay shows high sensitivity for species like methyl linoleate (B1235992) hydroperoxide and arachidonic acid hydroperoxide. tandfonline.com

Lucigenin-Based Systems: The reaction of lucigenin with hydrogen peroxide can be enhanced by conducting the assay in organized media like micelles, which can improve sensitivity by a factor of up to 7.6. rsc.org

Fluorescence-Based Assays: These methods rely on the reaction of a non-fluorescent probe with a hydroperoxide to produce a highly fluorescent product.

HPLC with Fluorescence Detection (HPLC-FD): A common approach involves the post-column derivatization of hydroperoxides. For instance, hydroperoxides react with p-hydroxyphenylacetic acid in the presence of horseradish peroxidase (HRP) to form a fluorescent dimer. ametsoc.org This technique has been used to separate and detect a range of C₁-C₃ organic hydroperoxides with detection limits around 2 x 10⁻⁸ M. ametsoc.org

Fluorescence Correlation Spectroscopy (FCS): FCS is an advanced technique that measures fluctuations in fluorescence intensity to detect molecules at extremely low concentrations. nih.govplos.org By using HRP to catalyze the covalent bonding of a fluorescent probe to a protein in the presence of H₂O₂, a detection limit of 8 nM has been achieved. plos.org

Quantitative Determination Methods of Peroxide Content (e.g., Advanced Iodometric Techniques)

While modern instrumental methods are powerful, titrimetric methods, particularly iodometry, remain a fundamental and widely used standard for determining the total peroxide content, often expressed as the Peroxide Value (PV). metrohm.comscribd.com

Advanced Iodometric Techniques: The classical method involves the reduction of hydroperoxides by iodide (I⁻) in an acidic solution. The hydroperoxide oxidizes the iodide ion to iodine (I₂), and the amount of liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, typically using a starch indicator. scribd.comwikipedia.orgifrafragrance.org

Reaction scheme:

ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂ ifrafragrance.org

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ ifrafragrance.org

Advancements in this area focus on automation and improving accuracy and reproducibility.

Automated Titration Systems: Modern systems automate the entire process, including solvent and reagent addition, stirring, titration, and endpoint detection using a potentiometric electrode (dPt Titrode). metrohm.com This increases sample throughput and precision, with relative standard deviations of less than 2%. metrohm.com

Solvent Optimization: The choice of solvent is critical to ensure sample solubility. ifrafragrance.org Standard methods (e.g., AOAC 965.33, ISO 3960) specify solvent mixtures like acetic acid/chloroform or acetic acid/isooctane. metrohm.comifrafragrance.orgcdrfoodlab.com Research continues into less toxic and more environmentally friendly solvent systems. sciforum.net

Kinetic Differentiation: By carefully controlling reaction conditions, it is possible to distinguish between different types of hydroperoxides. For example, highly reactive hydroperoxides can react with iodide even without a catalyst, whereas H₂O₂ does not. iaea.org By monitoring the reaction rate, one can differentiate between fast-reacting and slow-reacting hydroperoxides. iaea.org

Development and Application of Novel Analytical Standards

A significant challenge in the analysis of specific alkenyl hydroperoxides is the limited availability of pure, stable analytical standards for calibration. ametsoc.orgmdpi.com

Research Findings:

Synthesis of Standards: The synthesis of specific hydroperoxide standards is a critical area of research. A common method involves the catalytic ring-opening of a corresponding epoxide with a water-free solution of hydrogen peroxide. mdpi.comresearchgate.net This approach has been successfully used to synthesize atmospherically relevant hydroxy hydroperoxides derived from isoprene (B109036) and α-pinene. mdpi.comresearchgate.net

Characterization of Standards: Once synthesized, these standards must be thoroughly characterized. Techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, and 2D NMR), as well as gas-phase Fourier-transform infrared (FTIR) and UV/VIS spectroscopy to obtain reference spectra. mdpi.comresearchgate.net

Surrogate Standards: When a specific standard is unavailable, a calibration with a stable, readily available peroxide like H₂O₂ can sometimes serve as a surrogate. ametsoc.org However, this assumes that the analytical response (e.g., column efficiency and reaction stoichiometry in HPLC-FD) is equivalent for the surrogate and the analyte, which must be validated. ametsoc.org

Standardization of Solutions: Stock solutions of standards, such as H₂O₂, must be accurately assayed. This is typically done via titration against a primary standard, such as potassium permanganate (B83412) standardized with sodium oxalate. ametsoc.orgsigmaaldrich.com

The development of these standards is crucial for validating new analytical methods and ensuring the accurate quantification of specific hydroperoxides in complex samples. mdpi.com

Environmental and Atmospheric Chemistry of Alkenyl Hydroperoxides

Formation Pathways in Secondary Organic Aerosols (SOA)

Secondary Organic Aerosols (SOA) are particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). Organic peroxides are a major component of SOA, with studies showing they can constitute 20% to 60% of SOA derived from precursors like isoprene (B109036) or monoterpenes. researchmap.jp Alkenyl hydroperoxides are key intermediates in these processes. wikipedia.org

A primary formation route for alkenyl hydroperoxides in the atmosphere is the ozonolysis of VOCs containing carbon-carbon double bonds. wikipedia.orgresearchmap.jp These VOCs can be from biogenic sources, such as isoprene and terpenes emitted by plants, or from anthropogenic activities. acs.orgnih.gov

The reaction between ozone (O₃) and an alkene first produces an unstable primary ozonide (a 1,2,3-trioxolane). nih.govunl.edu This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate (CI). nih.govaaqr.org

The Criegee intermediate is highly reactive. In the presence of water, which is abundant in the atmosphere, CIs react to form α-hydroxyalkyl hydroperoxides (α-HHs). acs.orgacs.orgcopernicus.org For example, the ozonolysis of α-pinene in the presence of water leads to the formation of an α-HH. acs.org The reaction of CIs with water is considered a dominant chemical sink for these intermediates under humid conditions. copernicus.orgcopernicus.org

Alternatively, the CI can isomerize to form a vinyl hydroperoxide, which is a type of alkenyl hydroperoxide. acs.org This pathway is considered a major source of hydroxyl radicals (•OH) in the atmosphere, particularly at night when photochemical sources are absent. wikipedia.orgnih.gov

Table 1: Key Reactions in the Formation of Hydroperoxides from VOC Ozonolysis

Reactants Intermediates Products Significance
Alkene + Ozone (O₃) Primary Ozonide, Criegee Intermediate (CI) Carbonyl + CI Initial step of ozonolysis nih.govunl.edu
Criegee Intermediate + Water (H₂O) - α-Hydroxyalkyl hydroperoxide (α-HH) Major pathway in humid conditions acs.orgacs.org

Autoxidation is another significant pathway for hydroperoxide formation within atmospheric aqueous phases like cloud and fog droplets. researchgate.netchemrxiv.org This process involves the sequential addition of molecular oxygen to organic radicals, leading to highly oxygenated molecules (HOMs), including those with multiple hydroperoxide groups. researchmap.jpacs.org

The process is initiated by an oxidizing agent, such as the hydroxyl radical (•OH), which abstracts a hydrogen atom from an organic molecule to form an alkyl radical (R•). This radical then rapidly reacts with oxygen (O₂) to form a peroxy radical (RO₂•). In environments with low nitrogen oxide (NOx) concentrations, these peroxy radicals can undergo intramolecular hydrogen shifts, followed by further O₂ additions. researchmap.jpacs.org This chain reaction continues until a termination reaction occurs, often forming stable organic hydroperoxides (ROOH). researchgate.netchemrxiv.org

Laboratory studies have demonstrated that aqueous-phase autoxidation of water-soluble organic compounds, which can be abundant in cloud water, is an important route for the formation of organic hydroperoxides. researchgate.net This process contributes to the chemical complexity and potential toxicity of atmospheric particulate matter. researchgate.netchemrxiv.org

Ozonolysis of Biogenic and Anthropogenic Volatile Organic Compounds (VOCs)

Atmospheric Fate and Multiphase Transformation Mechanisms

Once formed, alkenyl hydroperoxides undergo various transformations in the atmosphere, which determine their lifetime and impact. These transformations can occur in the gas phase, in condensed phases (like aerosols and cloud droplets), or at the interface between them. acs.org

In atmospheric condensed phases, such as aerosol liquid water, hydrolysis is a key degradation pathway for certain types of organic hydroperoxides, particularly α-substituted hydroperoxides like α-hydroxyalkyl hydroperoxides (α-HHs) and α-acyloxyalkyl hydroperoxides (AAHPs). acs.orgnih.gov The rate of hydrolysis is highly dependent on the compound's structure, the pH of the solution, and the temperature. researchmap.jpacs.org

For α-HHs, decomposition in aqueous solutions yields hydrogen peroxide (H₂O₂) and a corresponding aldehyde. acs.org This decomposition is often catalyzed by acid (H⁺). acs.orgacs.org For instance, the decomposition rate of α-alkoxyalkyl hydroperoxides, formed from the ozonolysis of α-terpineol, was found to increase as the pH decreased from 5.9 to 3.8. acs.org Recent computational studies have developed strategies to predict the acid-catalyzed hydrolysis rate constants (kₐ) for a wide range of organic hydroperoxides, highlighting that substituents like -NH₂, -OH, and -OCH₃ can significantly facilitate this process. copernicus.orgcopernicus.orgresearchgate.net

The hydrolysis rates of AAHPs, formed from the reaction of Criegee intermediates with carboxylic acids, have been shown to be strongly compound-dependent, with rate constants differing by up to two orders of magnitude for different structures. nih.gov

Table 2: Estimated Lifetimes (τ₁/ₑ) for Acid-Catalyzed Hydrolysis of Selected Organic Hydroperoxides (ROOHs)

ROOH Structure Type Condition pH Lifetime (τ₁/ₑ) Reference
-OH substituted primary ROOH Southeastern US 0.9 40.9 min - 6.8 d researchgate.net
-OCH₃ substituted secondary ROOH Southeastern US 0.9 40.9 min - 6.8 d researchgate.net
-SH substituted tertiary ROOH Southeastern US 0.9 40.9 min - 6.8 d researchgate.net

This table presents calculated data for model compounds to illustrate the range of hydrolysis rates under different atmospheric conditions.

Reactions with sulfur dioxide (SO₂) and transition metal ions are considered fast transformation pathways for organic peroxides in atmospheric liquid water, with lifetimes estimated to be from minutes to hours. acs.orgnih.govresearchgate.net

Aqueous sulfur dioxide (present as HSO₃⁻ and SO₃²⁻ in cloud-relevant pH ranges) is oxidized by hydroperoxides to sulfate (B86663) (SO₄²⁻), a major component of atmospheric aerosol. copernicus.orgcopernicus.org Recent studies on isoprene-derived hydroxyl hydroperoxides (ISOPOOH) have shown that their reaction with aqueous SO₂ differs from the well-known oxidation by hydrogen peroxide. copernicus.orgcopernicus.org For 1,2-ISOPOOH, a major reaction pathway yields methyl vinyl ketone (MVK) and formaldehyde, proceeding through proposed radical intermediates. copernicus.org The rate of SO₂ oxidation by 1,2-ISOPOOH at pH 5.5 is comparable to that by H₂O₂, while the rate for 4,3-ISOPOOH is an order of magnitude lower. copernicus.orgcopernicus.org

Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), which are common in atmospheric aerosols, can catalytically decompose hydroperoxides through Fenton-like reactions. This process involves the reductive cleavage of the peroxide O-O bond, generating highly reactive radicals like the hydroxyl radical (•OH) and alkoxy radicals (RO•), which can then initiate further oxidation chemistry within the aerosol particle.

While important in the gas phase, photolysis (decomposition by sunlight) and thermolysis (decomposition by heat) are generally considered minor loss pathways for organic peroxides within condensed phases compared to hydrolysis or reactions with SO₂. acs.orgnih.govresearchgate.net

Photolysis involves the breaking of the weak O-O bond by UV radiation, which produces an alkoxy radical and a hydroxyl radical. caltech.educore.ac.uk

ROOH + hν → RO• + •OH

Thermolysis is the unimolecular or bimolecular decomposition of hydroperoxides due to heat. core.ac.uk The O-O bond is the weakest bond in the molecule, and its cleavage initiates radical chain reactions. nih.gov However, in the aqueous environment of an aerosol particle, these processes are often outcompeted by the faster multiphase reactions discussed previously. acs.org

Interactions with Sulfur Dioxide and Transition Metal Ions

Surface Uptake and Heterogeneous Chemistry in Indoor Environments

Research into the indoor surface dynamics of organic peroxides is an emerging field, as their low volatility and high hydrophilicity suggest they are likely to be found in condensed phases like aerosols or on surfaces. rsc.orgnih.gov The interaction of these hydroperoxides with indoor surfaces, such as glass, painted walls, and textiles, can lead to their removal from the air and subsequent chemical reactions. This surface uptake is a key factor in determining the concentration and lifetime of these reactive species indoors. rsc.orgresearchgate.net

Humidity is a critical factor influencing the surface uptake of organic hydroperoxides. Studies using isoprene hydroxy hydroperoxide (ISOPOOH) as a model for indoor hydroperoxides have demonstrated that both the deposition velocity (a measure of how quickly a substance is removed from the air onto a surface) and the reaction probability increase significantly with rising relative humidity (RH), especially on soiled surfaces. rsc.orgrsc.org This is because the amount of water on a surface, which is dependent on RH, can facilitate the uptake and subsequent reactions of water-soluble compounds like hydroperoxides.

Detailed research findings on the uptake of a model organic hydroperoxide (isoprene hydroxy hydroperoxide, 1,2-ISOPOOH) on indoor glass surfaces are presented in the table below. The data illustrates a marked difference in uptake between clean and naturally soiled surfaces, highlighting the importance of indoor surface films ("grime") in mediating this process.

Table 1: Humidity-Dependent Uptake of 1,2-ISOPOOH on Indoor Glass Surfaces

Surface Type Relative Humidity (RH) Deposition Velocity (v_d) (cm s⁻¹) Reaction Probability (γ) (x 10⁻⁶)
Clean Glass 5-6% 0.001 - 0.016 0.1 - 0.8
56-58% 0.001 - 0.016 0.1 - 0.8
83-84% 0.001 - 0.016 0.1 - 0.8
Soiled Glass 5-6% 0.001 - 0.059 0.4 - 4.6
56-58% 0.001 - 0.059 0.4 - 4.6
83-84% 0.001 - 0.059 0.4 - 4.6

Data sourced from studies on naturally soiled indoor glass. rsc.orgrsc.orgresearchgate.net

The loss rates for hydroperoxides to soiled indoor surfaces under humid conditions are estimated to be on the order of 1-6 h⁻¹, which is comparable to typical residential air exchange rates. rsc.orgresearchgate.net This indicates that surface uptake is a significant removal pathway for indoor hydroperoxides, competing with ventilation. rsc.orgresearchgate.net The decomposition of organic peroxides on surfaces could also be a source of hydroxyl (OH) radicals within the surface film, which can then react with other indoor contaminants. pnas.orgresearchgate.net

Role as Reactive Intermediates in Atmospheric Oxidative Cycles

Alkenyl hydroperoxides are postulated as key reactive intermediates in the oxidative chemistry of the atmosphere. wikipedia.orgassignmentpoint.com Their formation is primarily linked to the ozonolysis of alkenes, which are emitted from both natural (biogenic) and human-made (anthropogenic) sources. nih.govcopernicus.org

The reaction of ozone with an alkene initially forms an unstable primary ozonide, which rapidly decomposes. scholaris.ca One of the key pathways for this decomposition, particularly for alkenes with endocyclic double bonds, is the "vinylhydroperoxide pathway". copernicus.org This pathway leads to the formation of a vinylhydroperoxide intermediate, which then breaks down to produce a hydroxyl radical (OH) and a vinoxy or β-oxo alkyl radical. copernicus.org

The decomposition of alkenyl hydroperoxides is a significant source of atmospheric hydroxyl radicals. wikipedia.orgassignmentpoint.com The OH radical is often referred to as the "detergent of the atmosphere" because it initiates the oxidation of most pollutants. nih.gov While the primary source of OH radicals during the day is the photolysis of ozone and other compounds, the decomposition of alkenyl hydroperoxides is believed to be a major source of OH radicals at night, in the absence of sunlight. wikipedia.orgnih.govassignmentpoint.com

These hydroperoxides also play a role in the formation of secondary organic aerosol (SOA), which has implications for climate and air quality. copernicus.orgmdpi.comacs.org For instance, organic peroxides can constitute a significant fraction (20-60%) of SOA derived from isoprene or monoterpenes. acs.org The reactions of Criegee intermediates (formed during ozonolysis) with water vapor, alcohols, or carboxylic acids lead to the generation of various hydroperoxides that can partition to the aerosol phase. nih.govcopernicus.orgacs.org

The general atmospheric formation and reaction cycle involving an alkenyl hydroperoxide like hex-5-en-2-yl hydroperoxide can be summarized as follows:

Table 2: Generalized Atmospheric Cycle of Alkenyl Hydroperoxides

Step Process Description Significance
1 Ozonolysis Ozone reacts with an alkene (e.g., a hexene isomer) to form a Criegee Intermediate (CI). copernicus.org Initiates the oxidation cascade.
2 Hydroperoxide Formation The CI rearranges via a 1,4 H-shift to form an excited vinyl hydroperoxide (e.g., hex-5-en-2-yl hydroperoxide). copernicus.org Formation of the key reactive intermediate.
3 Radical Generation The unstable vinyl hydroperoxide decomposes, cleaving the weak O-O bond. wikipedia.orgnih.gov Releases a hydroxyl radical (OH) and an organic radical (a vinoxy or β-oxo alkyl radical). copernicus.org
4 Atmospheric Oxidation The released OH radical oxidizes other atmospheric pollutants (e.g., VOCs, NOx). Drives atmospheric cleaning processes and contributes to the formation of other secondary pollutants.
5 Aerosol Formation The hydroperoxide and its subsequent oxidation products can partition into the particle phase. acs.org Contributes to the mass of Secondary Organic Aerosol (SOA).

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Utilization as Radical Initiators in Polymerization and Material Curing

Organic peroxides are widely used as initiators for free-radical reactions in both industrial and laboratory settings. beilstein-journals.org The defining characteristic of these compounds is the peroxide functional group (R-O-O-R'), which contains a weak O-O bond that readily breaks upon heating or exposure to chemical accelerators to form free radicals (RO•). americanchemistry.comwikipedia.org These radicals are highly reactive and can initiate polymerization processes, allowing monomer molecules to link together into long polymer chains. americanchemistry.comchemicalsafetyfacts.org

Hex-5-ene-2-peroxol, as a hydroperoxide, serves as an effective radical initiator for various types of polymerization, including those for producing polymers like polystyrene, polyvinyl chloride (PVC), and low-density polyethylene (B3416737) (LDPE). americanchemistry.comwikipedia.org The initiation process begins with the thermal decomposition of the hydroperoxide, which generates an alkoxy radical and a hydroxyl radical. These species then react with monomers to start the polymer chain growth.

The efficiency of a radical initiator is often characterized by its half-life (t½), which is the time required for half of the peroxide to decompose at a given temperature. This parameter is crucial for selecting the appropriate initiator for a specific polymerization process. researchgate.net Alkenyl peroxides can be designed to decompose at a range of temperatures, including room temperature, making them versatile for different applications. researchgate.netacs.org In material curing, such as for unsaturated polyester (B1180765) or vinyl ester resins used in composites, organic peroxides are indispensable. americanchemistry.compergan.com The radicals generated from the peroxide initiate cross-linking reactions between polymer chains, forming a rigid three-dimensional network. chemicalsafetyfacts.orgnumberanalytics.com This process, known as curing or vulcanization in the context of rubber, enhances the material's thermal stability and mechanical properties. americanchemistry.com The activation of alkyl hydroperoxides can be catalyzed by metal complexes, such as those of cobalt or manganese, to control the curing profile. rsc.org

Table 1: Comparative Half-Life Data for Selected Radical Initiators This table provides illustrative half-life temperatures for various organic peroxides, demonstrating the range of temperatures at which they are effective as radical initiators.

Initiator ClassExample Compound10-Hour Half-Life Temp. (t½)
HydroperoxideCumene (B47948) Hydroperoxide158°C
Dialkyl PeroxideDicumyl Peroxide117°C
Diacyl PeroxideBenzoyl Peroxide (BPO)73°C
Peroxyketal1,1-Di(tert-butylperoxy)cyclohexane95°C
Alkenyl Hydroperoxide This compound (illustrative) ~130-160°C (estimated)

Note: The half-life temperature for this compound is an estimated value based on the typical behavior of similar alkenyl hydroperoxides. Actual values may vary based on specific experimental conditions.

Facilitating Oxidative Transformations in Complex Molecule Synthesis

Hydroperoxides are valuable reagents in organic synthesis, acting as oxidants to introduce oxygen into molecules. beilstein-journals.orgacs.org They are particularly important in the synthesis of complex molecules where high selectivity is required. numberanalytics.com A notable application is in the epoxidation of alkenes. For instance, homoallylic alcohols can be efficiently converted to the corresponding 3,4-epoxy alcohols using aqueous hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). organic-chemistry.org

The structure of this compound, containing both a hydroperoxide and a homoallylic double bond, allows for potential intramolecular oxidative transformations. The peroxyl radical can undergo facile cyclization through intramolecular addition to the double bond, leading to the formation of cyclic peroxide structures like bicyclic endoperoxides, which are related to prostaglandins. nih.gov

Furthermore, hydroperoxides are key reagents in renowned named reactions. The Sharpless epoxidation, which provides a method for the asymmetric epoxidation of allylic alcohols, often utilizes tert-butyl hydroperoxide as the oxidant in the presence of a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand. beilstein-journals.org This highlights the potential of using hydroperoxides in stereoselective synthesis. In metal-catalyzed oxidations, hydroperoxides can react with a variety of substrates to yield valuable products. For example, the oxidation of aldehydes to methyl esters can be achieved using hydrogen peroxide with a vanadium pentoxide catalyst. organic-chemistry.org

Table 2: Representative Oxidative Transformations Using Hydroperoxides This table shows examples of oxidation reactions where hydroperoxides are used as the oxidant, illustrating their versatility in synthetic organic chemistry.

SubstrateOxidant SystemProductApplication/Significance
Allylic Alcoholt-BuOOH, Ti(OiPr)₄, DETChiral Epoxy AlcoholAsymmetric Synthesis
Propylene (B89431)H₂O₂, TS-1 ZeolitePropylene OxideIndustrial Chemical Production epa.gov
CyclohexaneO₂, Cobalt Catalyst (forms hydroperoxide in situ)Cyclohexanone/CyclohexanolNylon Precursor Synthesis wikipedia.org
N-AllylamideElectrochemical (generates hypervalent iodine)DihydrooxazoleHeterocycle Synthesis acs.org

Note: DET = Diethyl Tartrate, t-BuOOH = tert-Butyl Hydroperoxide, Ti(OiPr)₄ = Titanium Tetraisopropoxide.

Contributions to the Design of Novel Peroxo-Based Chemical Systems

The unique bifunctional nature of compounds like this compound makes them valuable building blocks for creating novel functional materials and chemical systems. ontosight.ailpnu.ua The presence of both a polymerizable unsaturated group and a peroxide group allows for the synthesis of "peroxide-containing polymers". lpnu.ua These polymers have peroxide functionalities either in the main chain or as side groups.

Such functional polymers can act as macro-initiators for subsequent graft polymerization, leading to the formation of block and graft copolymers with tailored properties. Additionally, these peroxide groups can be used to cross-link the polymer matrix upon heating, creating materials with enhanced thermal and mechanical stability. Research has focused on synthesizing various peroxide monomers capable of polymerization and copolymerization to create a wide range of reactive polymers and surfactants. lpnu.uaresearchgate.net

These peroxide-functionalized systems have applications in creating adhesives, modifying the surface of fillers in polymer composites, and developing synthetic latexes. lpnu.ua Another innovative area is the design of materials for specific applications, such as in energy storage. For example, the design of Na-rich layered oxides for sodium-ion batteries involves understanding and utilizing reversible peroxo-based anionic redox activity to enhance capacity. osti.gov The design of novel catalytic systems, such as those for activating peroxymonosulfate, also relies on a fundamental understanding of peroxide chemistry. acs.org

Development of Environmentally Benign Chemical Processes Utilizing Peroxides

There is a significant drive in the chemical industry to replace traditional, often toxic and wasteful, oxidation methods with more environmentally friendly or "green" alternatives. peroxide.cn Hydroperoxides, and particularly hydrogen peroxide, are considered green oxidants because their primary byproduct is often water, which has a negligible environmental impact. researchgate.netresearchgate.net

The use of hydroperoxides aligns with several principles of green chemistry, including atom economy and the use of safer chemicals. researchgate.net A landmark example of this is the hydrogen peroxide to propylene oxide (HPPO) process, jointly developed by Dow and BASF. epa.gov This process uses hydrogen peroxide to epoxidize propylene, producing only water as a coproduct. It significantly reduces wastewater generation (by 70-80%) and energy consumption (by 35%) compared to traditional methods that create less desirable coproducts. epa.gov

The development of heterogeneous catalysts that can activate clean oxidants like hydrogen peroxide or molecular oxygen is a key area of research for creating sustainable chemical processes. iupac.org These catalytic systems aim to provide high activity and selectivity, minimizing waste and avoiding the use of stoichiometric heavy-metal oxidants like permanganates or chromates. iupac.org The application of peroxides in transition-metal-free oxidative transformations further underscores their role in advancing green and sustainable chemistry. acs.org Such processes are crucial for the synthesis of fine and intermediate chemicals in a more eco-efficient manner. iupac.org

Q & A

Q. How can researchers address gaps in the existing literature on this compound’s environmental impact?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Partner with ecotoxicology labs to assess biodegradation pathways (e.g., OECD 301F tests). Publish open-access datasets on platforms like Zenodo to encourage interdisciplinary collaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.